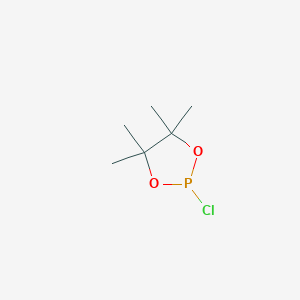

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Descripción general

Descripción

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C6H12ClO2P. It is commonly used as a reagent in organic synthesis, particularly for the phosphitylation of alcohols and heteroatomic nucleophiles . This compound is also known by its synonym, tetramethylethylene chlorophosphite .

Métodos De Preparación

The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with thionyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Análisis De Reacciones Químicas

Phosphitylation Reactions

TMDP serves as a highly effective phosphitylation reagent for introducing phosphonate groups into organic molecules. Key applications include:

Alcohols and Phenolic Hydroxyl Groups

-

TMDP reacts with alcohols and phenolic –OH groups to form stable phosphonate derivatives, enabling quantitative analysis via ³¹P NMR spectroscopy . This is critical for lignin characterization, where TMDP distinguishes between uncondensed and condensed phenolic moieties with high resolution .

Heteroatomic Nucleophiles

-

TMDP phosphitylates amines, thiols, and other nucleophiles, forming intermediates for glycosylation or ligand synthesis .

Role in Cross-Coupling Reactions

TMDP acts as a ligand in transition-metal-catalyzed coupling reactions, facilitating bond formation under mild conditions :

| Reaction Type | Catalytic System | Application Scope |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd/TMDP | Biaryl synthesis |

| Sonogashira Coupling | Pd-Cu/TMDP | Alkyne-arene couplings |

| Buchwald-Hartwig Amination | Pd/TMDP | C–N bond formation |

These reactions benefit from TMDP’s electron-donating properties, which stabilize metal catalysts and enhance turnover numbers .

Solvent and Stability Considerations

Optimal reaction conditions for TMDP-mediated phosphitylation include:

-

Solvent system : Pyridine/CDCl₃ (1.6:1 v/v) with molecular sieves to scavenge moisture .

-

Additives : Chromium(III) acetylacetonate (relaxation agent) and cyclohexanol (internal standard) .

-

Stability : Phosphitylated products exhibit enhanced stability compared to those from non-methylated analogs, reducing hydrolysis risks .

Comparative Reactivity

TMDP’s tetramethyl substituents confer distinct advantages over similar reagents like 1,3,2-dioxaphospholanyl chloride (I) :

| Parameter | TMDP | Reagent I |

|---|---|---|

| Resolution (³¹P NMR) | Separates syringyl/guaiacyl –OH | Overlaps aliphatic/phenolic signals |

| Reactivity | Moderate | High |

| Stability | High (resists hydrolysis) | Moderate |

This balance of reactivity and stability enables precise analysis of complex biopolymers like lignin .

Synthetic Protocols

Phosphitylation of Lignins :

-

Dissolve lignin (30 mg) in pyridine/CDCl₃.

-

Add TMDP (50 µL), cyclohexanol (10.85 mg/mL), and Cr(acac)₃ (5.0 mg/mL).

-

Acquire ³¹P NMR spectra with 25 s delay time and 6600 Hz sweep width.

Typical Yield : >95% derivatization efficiency .

Limitations and Challenges

-

Aliphatic –OH Resolution : TMDP cannot distinguish primary/secondary aliphatic hydroxyls in lignins .

-

Moisture Sensitivity : Requires rigorous anhydrous conditions to prevent hydrolysis .

TMDP’s chemical reactivity underpins its utility in both synthetic and analytical chemistry. Its phosphitylation efficiency and ligand capabilities make it indispensable for advanced organic transformations and structural elucidation of complex polymers.

Aplicaciones Científicas De Investigación

Organic Synthesis

Phosphitylation Reagent

TMDP is primarily used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles. This reaction facilitates the formation of glycosyl donors and ligands, which are crucial in carbohydrate chemistry and the development of glycosylated pharmaceuticals.

- Case Study : In a study involving the derivatization of lignin samples for NMR analysis, TMDP was utilized to enhance the detection and quantification of hydroxyl groups in lignin structures. This application is vital for understanding lignin's role in biomass conversion processes .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

TMDP plays a critical role in NMR spectroscopy as a derivatizing agent that improves the resolution and accuracy of spectral data. Its use in NMR allows for quantitative analysis of phosphorous-containing compounds.

- Quantitative Analysis : The compound has been effectively employed in quantitative NMR studies to analyze pharmaceutical ingredients and complex mixtures. For instance, it has been used to study glycan-receptor interactions through ligand-observed NMR techniques, enhancing our understanding of biological processes .

Materials Science

Catalyst in Oxidation Reactions

TMDP serves as a catalyst in various oxidation reactions, particularly in studies involving the oxidation of lignin using copper oxide and titanium dioxide (CuO/TiO₂) catalysts. This application is essential for developing sustainable materials from biomass.

- Research Findings : In experiments focusing on lignin oxidation, TMDP was shown to significantly enhance reaction rates and yields, indicating its potential for use in bioprocessing and material development .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane primarily involves its ability to act as a phosphitylation reagent. It reacts with nucleophiles to form phosphite esters and phosphoramidates, which can then participate in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparación Con Compuestos Similares

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be compared with other similar compounds such as:

2-Chloro-1,3,2-dioxaphospholane: This compound has a similar structure but lacks the tetramethyl groups, which can affect its reactivity and applications.

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: This compound has a different ring structure and methyl group positioning, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical reactions .

Actividad Biológica

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (commonly referred to as TMDP) is a phosphorus-containing organic compound with significant applications in organic synthesis and analytical chemistry. Its biological activity primarily stems from its role as a reagent for phosphitylation and derivatization processes. This article explores the biological activity of TMDP, focusing on its chemical properties, applications in biological systems, and relevant research findings.

- Molecular Formula : C6H12ClO2P

- Molecular Weight : 182.59 g/mol

- Density : 1.149 g/cm³

- Boiling Point : 81.5 - 82 °C at 13 mmHg

- Flash Point : >230 °F

TMDP is characterized by its solid state at room temperature and is soluble in polar solvents. It is sensitive to moisture and should be stored under inert gas conditions to maintain stability.

Biological Activity Overview

TMDP exhibits various biological activities primarily through its chemical reactivity. Its main applications include:

- Phosphorylation of Alcohols and Heteroatoms : TMDP serves as a reagent for the phosphorylation of alcohols and heteroatomic nucleophiles. This process is crucial for synthesizing glycosyl donors and ligands used in carbohydrate chemistry .

- Derivatization of Lignin Samples : In analytical chemistry, TMDP is employed as a phosphitylation reagent in the derivatization of lignin samples for quantitative analysis using NMR spectroscopy. This method enhances the detection of hydroxyl groups in lignin, facilitating studies on lignin's structural properties and its reactivity .

Case Study: Lignin Analysis

A study conducted by Stücker et al. utilized TMDP to analyze softwood lignosulphonates via NMR spectroscopy. The researchers found that TMDP effectively phosphitylated hydroxyl groups in lignin derivatives, allowing for accurate quantification of these functional groups. The study concluded that the method improved the understanding of lignin's chemical structure and potential applications in bio-based materials .

Case Study: Food Chemistry

In food chemistry contexts, TMDP has been identified as a reactive compound suitable for analyzing labile hydrogens in various food matrices. Its ability to form stable derivatives without generating isomeric products makes it an ideal candidate for quantitative NMR analyses of phenolic compounds in food samples .

Comparative Table of Biological Activity Applications

Propiedades

IUPAC Name |

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCXYWWBFBNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OP(O1)Cl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404385 | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14812-59-0 | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.